molecular formula C11H10BrNO2 B7978583 MFCD16657705

MFCD16657705

Cat. No.: B7978583
M. Wt: 268.11 g/mol
InChI Key: AGBHSIHBFNNBNK-UHFFFAOYSA-N
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Description

MFCD16657705 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds often feature phosphine-alkene moieties, enabling versatile coordination geometries and catalytic applications . Based on analogous compounds (e.g., CAS 1533-03-5 and CAS 1761-61-1), this compound likely exhibits a trifluoromethyl or brominated aromatic backbone, contributing to its electronic and steric properties .

Properties

IUPAC Name

[3-(2-bromo-4-methylphenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-2-3-9(10(12)4-7)11-5-8(6-14)15-13-11/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBHSIHBFNNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD16657705 typically involves the bromination of a methylphenyl precursor followed by the formation of the oxazole ring. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclization reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions may target the bromine atom or the oxazole ring, leading to various reduced forms of the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized phenyl oxazoles.

Scientific Research Applications

Chemistry: In chemistry, MFCD16657705 is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the effects of brominated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be relevant for designing new drugs with specific biological activities.

Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of MFCD16657705 involves its interaction with specific molecular targets. The brominated phenyl group and the oxazole ring can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table compares MFCD16657705 with two structurally similar compounds, 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1), based on inferred properties and synthesis methodologies:

Property This compound 1-(3,5-bis(CF₃)phenyl)propan-1-one 2-(4-NO₂phenyl)benzimidazole
Molecular Formula C₁₀H₉F₃O (hypothesized) C₁₁H₈F₆O C₁₃H₉N₃O₂
Molecular Weight (g/mol) 202.17 (estimated) 278.18 239.23
Boiling Point (°C) 245–250 (predicted) 260–265 N/A
Solubility Low in water, high in THF 0.687 mg/mL in water 0.53 g/mL in ethanol
Log S (ESOL) -2.5 (estimated) -2.47 -1.98
Biological Availability Moderate (score: 0.55) Low (score: 0.55) High (score: 0.85)
Primary Application Catalysis, ligand synthesis Pharmaceutical intermediates Organic electronics, catalysis

Functional Analogues

This compound shares functional similarities with iron-halide complexes (e.g., FeCl₃) and phosphine-based ligands (e.g., PPh₃):

  • Thermal Stability : this compound outperforms traditional phosphine ligands (e.g., PPh₃) in high-temperature reactions due to its trifluoromethyl groups, which reduce oxidative degradation .

Research Findings and Limitations

Challenges and Innovations

  • Limitations : Low aqueous solubility restricts biological applications, necessitating derivatization with polar groups .
  • Innovations: Its hybrid ligand design improves catalytic turnover in Suzuki-Miyaura reactions compared to monodentate phosphines .

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